4,4-Difluoropentanal
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Overview
Description
4,4-Difluoropentanal is an organic compound with the molecular formula C5H8F2O It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a fluorinated carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Difluoropentanal can be synthesized through several methods, including the fluorination of pentanal derivatives. One common approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents convert the corresponding alcohols or aldehydes into gem-difluorides under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes use robust fluorinating agents and catalysts to ensure high yield and selectivity. The reaction conditions are optimized to maintain safety and efficiency, often involving temperatures ranging from -20°C to 50°C and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-difluoropentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4,4-difluoropentanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2-)
Major Products:
Oxidation: 4,4-Difluoropentanoic acid
Reduction: 4,4-Difluoropentanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoropentanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity and metabolic stability.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 4,4-Difluoropentanal involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
4,4-Difluorobutanal: Similar structure but with one less carbon atom.
4,4-Difluorohexanal: Similar structure but with one additional carbon atom.
4,4-Difluorobenzaldehyde: Contains an aromatic ring instead of an aliphatic chain.
Uniqueness: 4,4-Difluoropentanal is unique due to its specific chain length and the presence of two fluorine atoms at the same carbon position. This configuration imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs .
Properties
IUPAC Name |
4,4-difluoropentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-5(6,7)3-2-4-8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOOZDATOXURJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546331-97-8 |
Source
|
Record name | 4,4-difluoropentanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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